molecular formula C8H8N2O B009563 6-(2-Hydroxyethyl)nicotinonitrile CAS No. 106652-46-4

6-(2-Hydroxyethyl)nicotinonitrile

Cat. No. B009563
M. Wt: 148.16 g/mol
InChI Key: XHXNGBPRSACNMJ-UHFFFAOYSA-N
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Description

“6-(2-Hydroxyethyl)nicotinonitrile” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that nicotinonitriles are a class of compounds that have been studied for their wide range of therapeutic activities3.



Synthesis Analysis

There is no specific information available on the synthesis of “6-(2-Hydroxyethyl)nicotinonitrile”. However, nicotinonitriles can be synthesized from corresponding pyridones4. Another method involves the reaction of a nitrile with a Grignard reagent5.



Molecular Structure Analysis

The molecular structure of “6-(2-Hydroxyethyl)nicotinonitrile” is not explicitly mentioned in the search results. However, it is known that the molecule consists of a pyridine ring with a nitrile group attached6.



Chemical Reactions Analysis

The specific chemical reactions involving “6-(2-Hydroxyethyl)nicotinonitrile” are not detailed in the search results. However, nitriles in general can undergo various reactions such as hydrolysis, reduction, and reaction with Grignard reagents5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Hydroxyethyl)nicotinonitrile” are not explicitly mentioned in the search results. However, the molecular weight of a similar compound, 2-(2-Hydroxy-ethylamino)-nicotinonitrile, is given as 148.1658.


Safety And Hazards

The safety and hazards of “6-(2-Hydroxyethyl)nicotinonitrile” are not detailed in the search results. However, safety data sheets for related compounds indicate that nitriles can be toxic and environmentally damaging9.


Future Directions

There is no specific information on the future directions of “6-(2-Hydroxyethyl)nicotinonitrile”. However, the development of new antimicrobial drugs using nicotinonitrile derivatives is a promising area of research10.


Please note that this information is based on the available search results and may not be fully comprehensive or accurate for “6-(2-Hydroxyethyl)nicotinonitrile”. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

6-(2-hydroxyethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXNGBPRSACNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyethyl)nicotinonitrile

Synthesis routes and methods

Procedure details

NaBH4 (2.5 g, 67 mmol) was added in small portions to a solution of 6-(2-oxoethyl)pyridine-3-carbonitrile (5.0 g, crude) in 80 mL of MeOH at 0° C. The mixture was stirred at room temperature for 30 minutes and poured to 50 mL of water. The mixture was extracted with EtOAc (100 mL×5) and the combined organic layer was condensed. The residue was purified by flash chromatography to afford 6-(2-hydroxyethyl)pyridine-3-carbonitrile. TEA (2.1 g, 21 mmol) was added drop wise to a solution of 6-(2-hydroxyethyl)pyridine-3-carbonitrile (3.0 g, 20 mmol) and MsCl (2.3 g, 20 mmol) in 200 mL of DCM at 0° C. The mixture was stirred at RT for 30 minutes and washed with water and brine, dried over anhydrous Na2SO4 and condensed under vacuum below 30° C. to afford the title compound which was used immediately without further purification.
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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